ganglioside M1 lactone
Description
Contextualization of Gangliosides as Sialic Acid-Containing Glycosphingolipids in Biological Systems
Gangliosides are a class of complex lipids known as glycosphingolipids, which are integral components of the outer leaflet of the plasma membrane in animal cells. ontosight.aiwikipedia.org Their structure consists of a hydrophobic ceramide lipid tail embedded in the cell membrane and a hydrophilic oligosaccharide head group that extends into the extracellular space. wikipedia.orgoup.comnih.gov A defining feature of gangliosides is the presence of one or more sialic acid residues, which are nine-carbon sugars that confer a net negative charge at physiological pH. wikipedia.orgnih.gov This anionic property distinguishes them from other glycosphingolipids. wikipedia.org
These molecules are particularly abundant in the nervous system, constituting a significant portion of the lipid mass in the brain. jst.go.jptrbchemedica.com The intricate and diverse structures of their carbohydrate chains allow them to participate in a wide array of biological processes. nih.gov Gangliosides are crucial for cell-to-cell recognition, adhesion, and signal transduction. wikipedia.orgnih.govfiveable.menih.gov They are also known to modulate the function of membrane proteins and act as receptors for various extracellular molecules, including some bacterial toxins and viruses. wikipedia.orgontosight.ai The specific pattern of gangliosides on a cell surface can change with development, differentiation, and in certain disease states, highlighting their dynamic role in cellular physiology. egyankosh.ac.in
Overview of Ganglioside M1 (GM1) as a Prototype Ganglioside and its Core Biological Functions
Ganglioside M1 (GM1) is considered a "prototype" ganglioside and is one of the most abundant gangliosides in the mammalian brain. mdpi.comwikipedia.org It is composed of a ceramide molecule linked to a pentasaccharide chain containing one sialic acid residue. nih.gov GM1 is a key component of lipid rafts, which are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. wikipedia.orgoncotarget.com These rafts serve as organizing centers for signal transduction molecules. wikipedia.org The presence of GM1 in these microdomains is crucial for many of its biological activities. mdpi.com
Role in Neurotrophin Receptor Modulation
Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. GM1 is a critical modulator of neurotrophin receptor signaling. mdpi.com It interacts with and potentiates the activity of receptors like TrkA, the receptor for nerve growth factor (NGF), and TrkB, the receptor for brain-derived neurotrophic factor (BDNF). nih.govunimi.it This modulation is often dependent on the presence of GM1 within lipid rafts. mdpi.com By influencing neurotrophin receptor function, GM1 can amplify cellular responses to these growth factors, thereby promoting neuronal survival and differentiation. mdpi.comnih.gov
Influence on Cell-Cell Recognition and Signal Transduction Pathways
The oligosaccharide portion of GM1, which extends from the cell surface, is involved in cell-to-cell recognition and adhesion processes. nih.govnih.govmdpi.com GM1 can interact with proteins on adjacent cells, facilitating communication and interaction between them. wikipedia.org Furthermore, GM1 is a key player in modulating various signal transduction pathways. fiveable.meontosight.aioncotarget.com It can influence the activity of membrane-associated enzymes and receptors, thereby affecting downstream signaling cascades. oncotarget.comunimi.it This includes the regulation of calcium homeostasis and the modulation of protein kinase activity, which are fundamental to numerous cellular processes. mdpi.com
Definition and Significance of Ganglioside Lactone Forms in Glycobiology
Ganglioside lactones are intramolecular ester derivatives of gangliosides. unimi.it This structural modification occurs when the carboxylic acid group of a sialic acid residue forms an ester linkage with a hydroxyl group on an adjacent sugar residue within the same molecule. unimi.itnih.gov This process of lactonization can happen spontaneously under mildly acidic conditions and is reversible. unimi.itnih.gov The formation of a lactone ring neutralizes the negative charge of the sialic acid and can significantly alter the three-dimensional conformation of the ganglioside's oligosaccharide chain. unimi.it
The existence of ganglioside lactones in tissues, such as GD1b-lactone in the human brain, suggests they have specific biological roles. nih.govnih.gov These modified gangliosides are generally more hydrophobic than their open-ring counterparts. unimi.it This change in physicochemical properties can affect how they are organized within the cell membrane and their interactions with other molecules. unimi.it For example, GD1b and its lactone form have been shown to have opposing effects on protein kinase C-mediated protein phosphorylation, suggesting that the equilibrium between the two forms could be a mechanism for regulating cellular signaling. unimi.it Ganglioside lactones have also been found to be more immunogenic than their non-lactonized forms and are sometimes associated with tumor cells. nih.govegyankosh.ac.in
Rationale for Investigating Ganglioside M1 Lactone: Research Gaps and Opportunities
While the biological functions of GM1 are well-documented, the specific roles of its lactone form, this compound, are less understood. The formation of GM1 lactone involves the creation of an inner ester bond, which alters its structure and properties. ontosight.ainih.gov A key research finding is that GM1 lactone can act as a prodrug for GM1. nih.gov When administered, it is converted to the open GM1 form, likely by plasma esterases, and can lead to higher plasma and tissue levels of GM1 compared to administering GM1 directly. nih.gov This suggests a potential therapeutic advantage in using the lactone form to increase the bioavailability of GM1.
The synthesis of GM1 lactone has been described, and it can be used as a starting material for the preparation of other gangliosides, such as GM3. nih.govnih.gov This highlights its utility in glycosphingolipid research and synthesis.
However, many questions about the natural occurrence and endogenous functions of GM1 lactone remain. It is unclear under what physiological or pathological conditions GM1 lactonization occurs in vivo and what specific cellular machinery might regulate this process. The conformational changes induced by lactonization likely impact GM1's ability to interact with its binding partners, such as cholera toxin, neurotrophin receptors, and other membrane proteins. Investigating these differential interactions represents a significant research opportunity. Understanding the unique biological activities of GM1 lactone, separate from its role as a GM1 prodrug, could reveal novel regulatory mechanisms in the nervous system and other tissues. Further research is needed to explore its potential involvement in the modulation of signal transduction, cell adhesion, and immune responses, and to determine if it has a distinct role in the context of neurodegenerative diseases or cancer.
Properties
CAS No. |
103220-36-6 |
|---|---|
Molecular Formula |
C10H16OSi |
Synonyms |
ganglioside M1 lactone |
Origin of Product |
United States |
Formation, Interconversion, and Chemical Dynamics of Ganglioside Lactones
Mechanisms of Lactone Formation in Gangliosides
Lactone formation in gangliosides involves the intramolecular esterification of the carboxylic acid group of a sialic acid residue with a hydroxyl group on the same or an adjacent sugar residue. This process is influenced by the local chemical environment, particularly pH.
Acid-Catalyzed Lactonization Processes
The formation of ganglioside lactones is often an acid-catalyzed process. In an acidic environment, protonation of the carboxyl group of sialic acid enhances its electrophilicity, making it more susceptible to nucleophilic attack by a nearby hydroxyl group. This intramolecular reaction results in the formation of a cyclic ester, the lactone, and the elimination of a water molecule.
While this mechanism is well-documented for certain gangliosides, the formation of a lactone from GM1 under mild acidic conditions has been found to be challenging. Experimental studies have shown that attempts to produce the parent lactone from GM1 through acid catalysis were not successful. This resistance is attributed to the specific structure of GM1, where the sialic acid is linked to the internal galactose residue. This linkage is sterically hindered, which makes the carboxyl group of the sialic acid less accessible for intramolecular cyclization. Furthermore, a hydrogen bonding interaction between the carboxyl group of the N-acetylneuraminic acid (Neu5Ac) and the N-acetylgalactosamine (GalNAc) residue in GM1 reduces the dissociation of the carboxyl group, thereby impairing acid-catalyzed lactonization nih.govresearchgate.net.
However, the synthesis of GM1 lactone derivatives has been achieved under specific, non-physiological chemical conditions. For instance, during the chemical synthesis of GM1 analogues, lactonization of the sialic acid residue with the 2-hydroxyl group of the inner galactose moiety can be induced during the acetylation of the sugar backbone nih.gov. This process highlights that while spontaneous lactonization of GM1 is unfavorable, its formation is chemically possible when the reactivity of the involved functional groups is appropriately modified.
Specific Lactone Linkages within Sialic Acid Residues (e.g., Neu5Ac-(2→8,1→9)-Neu5Ac)
In gangliosides containing a disialosyl residue, such as GD1b, a common and stable lactone linkage is formed between the carboxyl group of the terminal sialic acid and the 9-hydroxyl group of the adjacent internal sialic acid. This results in a Neu5Ac-(2→8,1→9)-Neu5Ac structure. This type of intramolecular cyclization is more favorable due to the proximity and flexibility of the interacting functional groups within the disialosyl motif. As GM1 contains only a single sialic acid residue, this specific type of lactone linkage is not applicable.
Enzymatic Pathways Potentially Influencing Lactone Formation and Hydrolysis in Biological Systems
Currently, there is a lack of direct evidence for specific enzymes that catalyze the formation of GM1 lactone in biological systems. The inherent resistance of the sialic acid in GM1 to chemical modification suggests that enzymatic lactonization would also face significant steric challenges.
Conversely, the enzymatic hydrolysis of gangliosides is a well-studied process. Sialidases are enzymes that cleave sialic acid residues from gangliosides. However, the sialic acid in GM1 is known to be largely resistant to the action of many sialidases nih.govresearchgate.net. This resistance is due to the same steric hindrance and hydrogen bonding that impede lactone formation. If GM1 lactone were to form, it is hypothesized that it would also be resistant to hydrolysis by sialidases, similar to other ganglioside lactones. The hydrolysis of the lactone ring itself would likely require an esterase, but specific enzymes for this purpose in the context of GM1 have not been identified. Human liver β-galactosidase isoenzymes have been shown to hydrolyze the terminal galactose from GM1, but their action on a lactonized form has not been described nih.govresearchgate.net.
Equilibrium Dynamics between Lactone and Open-Chain Ganglioside Forms in Different Microenvironments
The interconversion between the open-chain (carboxylate) and lactone forms of gangliosides is an equilibrium process, significantly influenced by the pH of the microenvironment. In acidic conditions, the equilibrium tends to shift towards the formation of the lactone. Conversely, in neutral or alkaline conditions, the equilibrium favors the open-chain, anionic form.
For gangliosides that readily form lactones, such as GD1b, this pH-dependent equilibrium can modulate the charge and conformation of the ganglioside headgroup at the cell surface, thereby influencing its interactions with other molecules.
Given the difficulty in forming GM1 lactone under physiological conditions, a dynamic equilibrium between an open-chain and a lactone form of GM1 is not considered a significant regulatory mechanism in biological membranes. The conformational dynamics of GM1 in different lipid environments have been studied, but these studies focus on the flexibility of the oligosaccharide chain and its interactions with the membrane rather than a lactone-open chain equilibrium nih.govnih.govacs.org.
Stability and Reactivity of Ganglioside M1 Lactone under Physiological and Experimental Conditions
Due to the challenges in its formation, there is limited experimental data on the stability and reactivity of GM1 lactone under physiological conditions. Based on the chemical synthesis of GM1 lactone derivatives, it can be inferred that the lactone, if formed, would be a cyclic ester.
Under physiological conditions (pH ~7.4), the equilibrium would strongly favor the hydrolysis of the lactone back to the open-chain carboxylate form. Esters are susceptible to hydrolysis, and in a neutral aqueous environment, the open-chain form of GM1 is thermodynamically more stable.
Experimentally, GM1 lactone derivatives have been used to generate GM3 ganglioside through hydrolysis under specific laboratory conditions (e.g., 0.25 M H2SO4 in DMSO at 70°C) nih.gov. This demonstrates the reactivity of the lactone under non-physiological, acidic conditions. The synthesis of GM1 lactam analogues, where the ester linkage is replaced by a more stable amide bond, has been pursued to create more stable mimics of the lactone for immunological studies acs.orgacs.org. This further suggests the inherent instability of the GM1 lactone under physiological conditions.
Biological Relevance and Molecular Mechanisms of Ganglioside M1 Lactone
Distinct Molecular Interactions and Binding Properties of Ganglioside M1
Differential Binding to Protein Receptors and Ligands Compared to GM1
There is no direct comparative data available in the scientific literature that details the differential binding of ganglioside M1 lactone to protein receptors and ligands versus ganglioside GM1. The lactonization of the sialic acid residue would alter the charge and conformation of the headgroup, which would almost certainly lead to different binding affinities and specificities, but this has not been experimentally quantified.
Modulation of Cholera Toxin and Heat-Labile Enterotoxin Interactions
Ganglioside GM1 is the well-established high-affinity receptor for both cholera toxin (CT) and the heat-labile enterotoxin (LT) from Escherichia coli. The B-subunits of these toxins bind specifically to the oligosaccharide portion of GM1, initiating the pathogenic cascade. The interaction is highly specific, and the structural integrity of the GM1 glycan headgroup is critical for this binding.
It is hypothesized that the lactonization of the sialic acid in GM1 would significantly alter or even abolish the binding of CT and LT, as the carboxyl group of sialic acid is a key interaction point. However, no published studies have directly tested the binding affinity of cholera toxin or heat-labile enterotoxin to this compound.
Table 1: Postulated Impact of Lactonization on Toxin Binding
| Toxin | Known Receptor | Postulated Binding to GM1 Lactone | Rationale for Postulated Impact |
| Cholera Toxin (CT) | Ganglioside GM1 | Significantly Reduced or Abolished | Lactonization alters the crucial carboxyl group of sialic acid involved in binding. |
| Heat-Labile Enterotoxin (LT) | Ganglioside GM1 | Significantly Reduced or Abolished | Similar binding mechanism to CT, reliant on the native GM1 structure. |
Influences on Amyloid-Beta Aggregation and Conformational Dynamics in Model Systems
Ganglioside GM1 is known to play a complex role in the aggregation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. GM1 can bind to Aβ and induce a conformational change from a random coil to a β-sheet structure, which can act as a seed for fibril formation.
The influence of this compound on this process is unknown. The interaction between GM1 and Aβ involves the sialic acid residue, suggesting that lactonization would modify this interaction. Whether this modification would inhibit or accelerate Aβ aggregation, or alter the conformation of the resulting aggregates, has not been investigated.
Intracellular Signaling Pathways Modulated by Ganglioside M1
Altered Regulation of Phospholipase C (PKC)-Mediated Protein Phosphorylation
Binding of ligands to ganglioside GM1 on the cell surface has been shown to trigger intracellular signaling cascades. In some cell types, ligation of GM1 can lead to the activation of Phospholipase C (PLC), which in turn generates second messengers that activate Protein Kinase C (PKC).
There is no data available to indicate whether this compound can modulate PLC or PKC-mediated protein phosphorylation. The initiation of this signaling pathway is dependent on the specific interactions at the cell surface, which would likely be different for the lactone form of GM1.
Impact on Calcium Influx and Calcium-Dependent Cellular Processes
Ganglioside GM1 is involved in the regulation of cellular calcium homeostasis. Cross-linking of GM1 on the cell surface can induce an influx of extracellular calcium, which can then trigger various calcium-dependent cellular processes.
The ability of this compound to impact calcium influx and subsequent cellular events has not been studied. The mechanisms by which GM1 influences calcium channels are complex and depend on its interactions with other membrane components, which would likely be altered by lactonization.
Table 2: Summary of Known GM1 Signaling and Postulated Role of GM1 Lactone
| Signaling Pathway | Role of Ganglioside GM1 | Postulated Role of this compound |
| Phospholipase C / Protein Kinase C | Can activate upon ligand binding to GM1. | Unknown, likely altered due to different receptor interactions. |
| Calcium Influx | Can be induced by cross-linking of GM1. | Unknown, likely altered due to different interactions with membrane proteins. |
Potential Interactions with Receptor Tyrosine Kinase Signaling Cascades
Gangliosides, as crucial components of the cell membrane, are significantly involved in modulating transmembrane signaling, including pathways regulated by receptor-tyrosine kinases (RTKs). epa.govmdpi.com Ganglioside GM1, the precursor to GM1 lactone, has been demonstrated to directly influence the activity of several RTKs, particularly the Trk family of neurotrophin receptors. nih.govnih.gov
Research has shown that exogenous GM1 can induce the phosphorylation and subsequent activation of Trk receptors in various brain regions, including the striatum, hippocampus, and frontal cortex. nih.gov This activation occurs in a concentration- and time-dependent manner, enhancing the kinase activity of the receptor and leading to its autophosphorylation. nih.gov The order of preference for this activation has been identified as TrkA > TrkC > TrkB. nih.gov The mechanism of action is believed to involve the direct interaction of the GM1 oligosaccharide chain with the receptor, which stabilizes the complex between the Trk receptor and its ligand, such as Nerve Growth Factor (NGF) for TrkA. researchgate.net This stabilization promotes the phosphorylation of TrkA on specific tyrosine residues (e.g., Tyr490), which in turn initiates downstream signaling cascades. researchgate.net
The activation of Trk receptors by GM1 propagates signals through intracellular pathways, most notably the extracellular-regulated protein kinase (Erk) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.govresearchgate.net The activation of Erk proteins (Erk1 and Erk2) follows Trk phosphorylation and is essential for mediating cellular responses like neuronal differentiation, protection, and restoration. nih.govresearchgate.net The specificity of this interaction is highlighted by the finding that the effects of GM1 on both Trk and Erk phosphorylation can be blocked by selective Trk kinase inhibitors. nih.gov While these findings primarily relate to GM1, the formation of the lactone ring in GM1 lactone, which alters the charge and conformation of the sialic acid residue, would likely modulate these interactions, although the specific consequences of lactonization on RTK signaling require further investigation.
| Key Molecules in GM1-Mediated RTK Signaling | Role/Function |
| Ganglioside M1 (GM1) | Modulator of RTK activity; stabilizes receptor-ligand complexes. researchgate.net |
| Trk Receptors (e.g., TrkA) | Receptor Tyrosine Kinases for neurotrophins; activated by GM1. nih.gov |
| Nerve Growth Factor (NGF) | Ligand for the TrkA receptor. researchgate.net |
| Erk1/Erk2 (MAPK) | Downstream signaling proteins activated by Trk phosphorylation. nih.gov |
Structural Basis of Function: Conformational Studies of this compound
Oligosaccharide Chain Conformation in Solution and Membrane Mimetic Systems
The biological function of gangliosides is intrinsically linked to the three-dimensional structure of their oligosaccharide headgroups. The conformation of the GM1 oligosaccharide has been investigated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, both in solution and in membrane-mimetic environments such as micelles. nih.govnih.govnih.gov
These studies provide a detailed picture of the glycan chain's spatial arrangement. NMR experiments, particularly ¹H Nuclear Overhauser Effect Spectroscopy (NOESY), have revealed that the oligosaccharide chain of GM1 possesses distinct regions of flexibility and rigidity. nih.govnih.gov The internal trisaccharide core, consisting of -β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)]-β-Gal-, is conformationally rigid. nih.govnih.gov In contrast, the terminal glycosidic bond, β-Gal-(1-3)-β-GalNAc-, exhibits greater flexibility. nih.govnih.gov This conformational arrangement is crucial for its interaction with various proteins and receptors.
When studied in micellar systems, which simulate the clustered lateral distribution of gangliosides within a cell membrane, the fundamental conformation of the headgroup appears to be maintained. nih.gov There is no evidence to suggest that intermolecular interactions between adjacent GM1 molecules significantly alter this spatial arrangement. nih.govnih.gov Computational studies have complemented these experimental findings, helping to generate and analyze workable models of the ligand's structure, which are essential for understanding its binding properties with targets like the cholera toxin. nih.govresearchgate.net The formation of the intramolecular lactone in GM1 lactone introduces a new covalent bond between the sialic acid and the adjacent galactose, which significantly constrains the conformation of the headgroup, making it more rigid compared to the parent GM1.
| Glycosidic Linkage in GM1 Oligosaccharide | Conformational Property |
| β-Gal-(1-3)-β-GalNAc- | Flexible nih.govnih.gov |
| β-GalNAc-(1-4)-β-Gal- | Rigid Core nih.govnih.gov |
| α-Neu5Ac-(2-3)-β-Gal- | Rigid Core nih.govnih.gov |
Role of Lactone Ring in Modulating Ceramide-Glycan Interplay
The function of a ganglioside is determined not only by the structure of its glycan headgroup but also by the interplay between the hydrophilic oligosaccharide and the lipophilic ceramide tail embedded in the membrane. The ceramide moiety is not merely a passive anchor; its specific structure, including the length and degree of saturation of its acyl chain, plays a critical role in the subcellular trafficking and sorting of the ganglioside. nih.govnih.gov For instance, studies have shown that only GM1 isoforms with unsaturated acyl chains are efficiently sorted from the plasma membrane to the trans-Golgi network and endoplasmic reticulum. nih.gov
The formation of the lactone ring in this compound introduces a significant structural and chemical change at the interface between the glycan headgroup and the membrane surface. This intramolecular esterification between the sialic acid's carboxyl group and a hydroxyl group on the adjacent galactose residue neutralizes the negative charge of the headgroup and induces a pronounced conformational change.
This alteration in the headgroup's geometry and electrostatic potential inherently modulates the ceramide-glycan interplay. By constraining the conformation of the inner part of the oligosaccharide, the lactone ring changes the spatial relationship and potential non-covalent interactions (e.g., hydrogen bonds) between the base of the sugar chain and the ceramide anchor. This structural shift could, in turn, influence how the ceramide domain is oriented within the lipid bilayer. Such reorientation may affect the ceramide's interactions with neighboring lipids, such as cholesterol, and with membrane proteins that recognize specific lipid structures for sorting and trafficking, thereby influencing the ganglioside's presentation on the cell surface and its participation in signaling events. nih.gov
Cellular and Subcellular Localization Research of Ganglioside M1 Lactone
Membrane Integration and Lateral Segregation within Lipid Microdomains
Ganglioside M1 (GM1) lactone, a derivative of the monosialoganglioside GM1, exhibits distinct physicochemical properties that are presumed to influence its integration and organization within the plasma membrane. While much of the research has focused on its precursor, GM1, the structural alteration in GM1 lactone—the formation of an intramolecular ester linkage between the carboxyl group of sialic acid and a hydroxyl group of an adjacent sugar residue—is expected to significantly impact its behavior in the lipid bilayer.
Preferential Partitioning into Lipid Rafts and Their Influence on Membrane Organization
Gangliosides, including GM1, are well-established components of lipid rafts, which are specialized microdomains of the plasma membrane enriched in sphingolipids and cholesterol. oup.comnih.govmdpi.com These domains serve as platforms for signal transduction and other cellular processes. The ceramide moiety of gangliosides allows for their stable insertion into the outer leaflet of the plasma membrane. oup.com The unique structure of GM1, with its large oligosaccharide headgroup, contributes to a reduction in membrane fluidity and promotes its enrichment in these specific microdomains. mdpi.com Molecular dynamics simulations have shown that as the concentration of GM1 increases, there is a greater formation of hydrogen bonds between GM1 molecules, leading to the formation of larger clusters. rsc.org This clustering results in reduced membrane fluidity and increased lipid ordering. rsc.org
The lactonization of GM1 to form GM1 lactone introduces a significant conformational change. This intramolecular cyclization neutralizes the negative charge of the sialic acid at physiological pH and alters the three-dimensional structure of the oligosaccharide headgroup. nih.gov While direct studies on the partitioning of GM1 lactone into lipid rafts are limited, research on other ganglioside lactones, such as GD1b-lactone, suggests that these structural modifications can dramatically alter interactions with membrane proteins. nih.gov It is hypothesized that the more compact and less charged headgroup of GM1 lactone could affect its packing with cholesterol and sphingomyelin, potentially altering its affinity for lipid rafts compared to the parental GM1. The formation of ganglioside lactones has been observed in various tissues, including the brain, and on tumor cells, where they may function as tumor-associated antigens. nih.gov The presence of specific proton pumps in ganglioside-rich microdomains can create localized acidic environments at the cell surface, which could favor the formation of ganglioside lactones from their parent molecules. nih.gov This suggests a dynamic regulation of the GM1 to GM1 lactone ratio within lipid rafts, which in turn could modulate the organization and function of these domains.
Table 1: Factors Influencing the Partitioning of Ganglioside M1 and its Lactone into Lipid Rafts
| Factor | Influence on GM1 Partitioning | Postulated Influence on GM1 Lactone Partitioning |
| Ceramide Structure | The long, saturated acyl chains of the ceramide moiety favor tight packing with cholesterol and sphingomyelin, promoting inclusion in ordered lipid raft domains. | The ceramide structure is identical to GM1, thus providing a strong driving force for raft association. |
| Oligosaccharide Headgroup | The large, negatively charged headgroup of GM1 influences lateral interactions and clustering within the membrane. rsc.org | The neutral, more compact headgroup may alter packing efficiency and interactions with other raft components, potentially modifying its partitioning coefficient. |
| Cholesterol Interaction | Cholesterol is crucial for the formation and stability of lipid rafts and facilitates the clustering of GM1. mdpi.com | Interactions with cholesterol are likely maintained, but the altered headgroup conformation could affect the geometry of these interactions. |
| Membrane Curvature | Gangliosides can induce positive membrane curvature and tend to accumulate in areas of high curvature. oup.com | The change in headgroup size and shape might alter its influence on membrane curvature, affecting its distribution. |
| Local pH | The local pH at the cell surface is generally neutral, maintaining the negative charge of GM1's sialic acid. | Acidic microenvironments created by proton pumps can promote the conversion of GM1 to GM1 lactone, suggesting a dynamic enrichment of the lactone form in specific raft subdomains. nih.gov |
Dynamics of Ganglioside M1 Lactone Distribution within the Plasma Membrane
The distribution of gangliosides within the plasma membrane is not static. They exhibit lateral mobility, moving between raft and non-raft regions of the membrane. The dynamics of GM1 are influenced by its interactions with other lipids and proteins. For instance, the cross-linking of GM1 by ligands can alter its distribution and lead to the coalescence of smaller raft domains into larger signaling platforms.
The conversion of GM1 to GM1 lactone represents a potential mechanism for modulating these dynamics. The lactonization process is reversible and can be influenced by local environmental factors such as pH. nih.gov An equilibrium between GD1b and its lactone has been observed, with the lactone form being favored under mildly acidic conditions. nih.gov This suggests that the distribution of GM1 lactone could be spatially and temporally regulated. For example, in microenvironments with lower pH, such as those found near active ion pumps or in certain pathological conditions, an accumulation of GM1 lactone might occur. nih.gov This shift in the chemical nature of the ganglioside could, in turn, affect the recruitment of specific proteins to lipid rafts and alter downstream signaling events. The change in the ganglioside's three-dimensional structure upon lactonization is significant and can dramatically modify its interaction with proteins, thereby influencing the dynamic landscape of the plasma membrane. nih.gov
Intracellular Trafficking and Metabolic Fate of Exogenous and Endogenous Ganglioside Lactones
The intracellular trafficking pathways of gangliosides are essential for their synthesis, cell surface expression, and degradation. While the general pathways for gangliosides like GM1 are well-characterized, the specific trafficking and metabolic fate of their lactone derivatives are less understood but are presumed to follow similar, albeit potentially modified, routes.
Endocytic Mechanisms and Lysosomal Processing
Endogenous gangliosides, after their synthesis in the Golgi apparatus and transport to the plasma membrane, are eventually internalized through endocytosis. researchgate.net Similarly, exogenously administered gangliosides can be incorporated into the plasma membrane and subsequently enter the cell's endocytic pathways. The internalization of gangliosides can occur through both clathrin-dependent and clathrin-independent mechanisms. Once internalized, these molecules are transported through the endosomal system to the lysosomes.
Table 2: Overview of Intracellular Trafficking and Processing of Ganglioside M1 and its Lactone
| Process | Description for Ganglioside M1 | Postulated Specifics for this compound |
| Biosynthesis | Synthesized in the Golgi apparatus through the stepwise addition of monosaccharides to a ceramide backbone. mdpi.com | Not directly synthesized; formed post-synthetically from GM1, potentially at the cell surface in acidic microenvironments. nih.gov |
| Transport to Plasma Membrane | Transported from the Golgi to the plasma membrane via vesicular transport. researchgate.net | As a derivative of GM1, its presence at the cell surface is dependent on the transport of GM1. |
| Endocytosis | Internalized from the plasma membrane via clathrin-dependent and -independent pathways. | Presumed to be internalized via similar endocytic mechanisms as GM1. |
| Intracellular Sorting | Trafficked through early and late endosomes to the lysosome for degradation. | Expected to follow the same endo-lysosomal pathway. |
| Lysosomal Degradation | Sequentially degraded by lysosomal hydrolases, initiated by β-galactosidase. | Requires initial hydrolysis of the lactone ring back to the open-chain GM1 form before degradation by glycosidases can commence. The acidic lysosomal pH is expected to favor this hydrolysis. |
Intercellular Transfer and Communication via Ganglioside Lactones
Gangliosides can be shed from the cell surface and are found in bodily fluids. This shedding allows for their transfer between cells, a process that can modulate the properties of the recipient cell. Exogenously added gangliosides can be incorporated into the plasma membranes of cells, thereby altering their ganglioside composition and influencing cellular functions such as signal transduction and cell adhesion. mdpi.com
While the intercellular transfer of gangliosides is a recognized phenomenon, the specific role of ganglioside lactones in this process is an area of ongoing investigation. The increased immunogenicity of ganglioside lactones compared to their parent gangliosides suggests that they may be recognized by the immune system when exposed on the cell surface or when shed into the extracellular environment. nih.gov This could imply a role for GM1 lactone in cell-cell recognition and communication, particularly in the context of the immune system or in pathological conditions like cancer, where altered ganglioside expression is common. The neutral charge and altered conformation of GM1 lactone could potentially lead to different interactions with extracellular matrix components and the surfaces of neighboring cells compared to the negatively charged GM1, thereby mediating distinct intercellular communication signals.
Physiological and Pathophysiological Research Models Involving Ganglioside M1 Lactone
Neurobiological Roles in In Vitro and Animal Models
Ganglioside GM1, a sialic acid-containing glycosphingolipid, is highly concentrated in the nervous system and plays a crucial role in neuronal function and development. apiycna.org Research utilizing various experimental models has begun to elucidate the specific contributions of its derivatives, including the lactone form, to fundamental neurobiological processes.
Contribution to Neuronal Development and Maturation Processes
The intricate processes of neuronal development, including neurogenesis, differentiation, and maturation, are heavily influenced by the composition of the neuronal cell membrane. Gangliosides, particularly GM1, are recognized as key players in these events. nih.gov Increases in gangliotetraose (B164665) family gangliosides are observed during the neurite outgrowth phase of neuronal differentiation, suggesting a functional role in process extension and synaptogenesis. nih.gov
In vitro studies using primary neurons and neuroblastoma cells have shown that GM1 is involved in neuronal differentiation. nih.gov It is understood to be a versatile molecule with multiple modulatory roles at the plasma membrane of developing neurons. nih.gov One proposed mechanism involves the regulation of calcium (Ca2+) flux across the nuclear membrane, which is a critical function for neuronal development, particularly axonogenesis. nih.gov The oligosaccharide portion of GM1 is considered a key mediator of its function, interacting with a wide range of membrane receptors. mdpi.com Research suggests that GM1 can modify the differentiation process and enhance responses to neurotrophic factors. mdpi.com
Investigation of Neuroprotective Properties in Models of Neuronal Damage
Ganglioside GM1 has demonstrated significant neuroprotective actions in both in vitro and in vivo models of neuronal damage. mdpi.com Its protective effects are attributed to diverse mechanisms, including the inhibition of inflammation, excitotoxicity, and oxidative stress. mdpi.comnih.gov
In models of hypoxic-ischemic brain injury, GM1 has been shown to reduce neurotoxicity related to excessive excitatory amino acid receptor stimulation. nih.gov It is proposed that GM1 attenuates the immediate damage from excitotoxicity and promotes longer-term functional recovery by potentiating the effects of neurotrophic factors. nih.gov Studies using animal models of Parkinson's disease have also highlighted the neuroprotective capabilities of GM1. For instance, increasing plasma membrane GM1 through enzymatic conversion of other gangliosides exerted a protective effect on the nigrostriatal dopaminergic system in MPTP-treated mice. mdpi.com Furthermore, the oligosaccharide portion of GM1 has been identified as a bioactive component responsible for its neuroprotective properties, showing efficacy against α-synuclein aggregation and toxicity in vitro. nih.gov
Table 1: Summary of GM1 Neuroprotective Mechanisms in Experimental Models
| Experimental Model | Observed Neuroprotective Effect | Proposed Mechanism of Action |
|---|---|---|
| In vitro excitatory amino acid toxicity | Reduction of neuronal damage | Attenuation of excitotoxicity |
| Hypoxic-ischemic brain injury | Reduced acute neuronal damage and improved functional recovery | Attenuation of excitotoxicity and potentiation of neurotrophic factors nih.gov |
| MPTP mouse model of Parkinson's disease | Protection of the nigrostriatal dopaminergic system | Increased plasma membrane GM1 |
| In vitro α-synuclein toxicity model | Increased neuronal survival and preservation of neurite networks | Prevention of α-synuclein aggregation and reduction of microglia activation nih.gov |
Modulation of Neurite Outgrowth and Synaptic Plasticity Mechanisms
GM1 plays a significant role in promoting neurite outgrowth, a fundamental process for establishing neuronal connectivity. nih.govnih.gov Studies on various primary neurons, including those from the central and peripheral nervous systems, have shown that exogenous GM1 can stimulate neuritic outgrowth. nih.gov This effect appears to be an acceleration of neurite regeneration rather than a permanent increase in the number of neurite-bearing cells. nih.gov The mechanism is thought to involve the binding of GM1 to cell surface proteins, which is sufficient to trigger intracellular signaling cascades that modulate neurite extension. nih.gov
Gangliosides are also integral to synaptic plasticity, the cellular basis for learning and memory. nih.govmdpi.com GM1, in particular, has been implicated in modulating ion channel function and receptor signaling, which are key to neuronal excitability and synaptic transmission. nih.gov By influencing calcium homeostasis and the activity of neurotrophin receptors like TrkA, GM1 contributes to the dynamic changes in synaptic strength that underlie plasticity. mdpi.comnih.gov
Immunological and Inflammatory Modulation in Experimental Systems
Beyond its roles within neurons, ganglioside GM1 exhibits significant immunomodulatory and anti-inflammatory properties, particularly by influencing the function of microglia, the resident immune cells of the central nervous system. nih.govresearchgate.net
Effects on Immune Cell Function and Cytokine Production
Research has demonstrated that gangliosides can have potent effects on the activation and function of various immune cells. nih.gov Specifically, GM1 has been shown to inhibit T cell proliferation, in part by interfering with interleukin-2 (B1167480) (IL-2) signaling. nih.gov It can also modulate the expression of cell surface molecules on T lymphocytes, such as CD4. nih.gov
In the context of neuroinflammation, GM1's effect on microglia is particularly relevant. Studies have shown that GM1 administration can decrease the inflammatory responses of microglia both in vitro and in vivo. nih.govjefferson.edunih.gov This includes reducing the gene expression and secretion of pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-1β (IL-1β) in response to inflammatory stimuli such as lipopolysaccharide (LPS). nih.govmdpi.com These anti-inflammatory effects are dependent on the structure of GM1, specifically the presence of the sialic acid residue and the lipid tail. nih.govresearchgate.net
Role in Regulating Inflammatory Responses in Disease Models
The anti-inflammatory properties of GM1 have been investigated in various disease models. In a rat model of endotoxin-induced uveitis, pretreatment with GM1 was found to decrease the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. mdpi.com The mechanism appears to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPKs. mdpi.com
Table 2: Effects of GM1 on Inflammatory Markers in Disease Models
| Disease Model | Cell Type / Tissue | Inflammatory Stimulus | Key Findings |
|---|---|---|---|
| In vitro primary microglia cultures | Mouse, rat, human microglia | Lipopolysaccharide (LPS) | Decreased secretion of IL-1β and TNF nih.gov |
| In vivo mouse model | C57Bl/6 mice | Lipopolysaccharide (LPS) | Decreased inflammatory microglia responses nih.gov |
| Endotoxin-induced uveitis in rats | RAW 264.7 cells / Rat tissue | Lipopolysaccharide (LPS) | Decreased production of TNF-α, IL-1β, and IL-6; Inhibition of NF-κB activation mdpi.com |
| Rat AAV-A53T α-synuclein model of Parkinson's disease | Rat striatum | A53T α-synuclein | Prevented microglial activation; Suppressed increased mRNA expression for inflammation-related genes jefferson.edu |
Implications in Disease Models beyond Neurology
While the primary research focus for gangliosides has historically been in the realm of neurology, emerging studies have begun to elucidate the multifaceted roles of these complex glycosphingolipids in other pathophysiological contexts. Ganglioside M1 (GM1) lactone, an intramolecular ester form of GM1, is of particular interest due to the altered conformation of its sialic acid residue, which can significantly impact its biological activities, including its recognition by antibodies and its role in cell signaling pathways.
Preclinical Studies in Cancer Biology, Focusing on Mechanistic Contributions
The landscape of ganglioside expression is often dramatically altered in cancer, with specific gangliosides being either overexpressed or appearing as neoantigens, thereby influencing tumor progression, metastasis, and immune evasion. nih.gov While direct research on GM1 lactone in cancer is limited, mechanistic insights can be extrapolated from studies on its parent compound, GM1, and the general understanding of ganglioside lactones' properties.
Gangliosides are integral components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. nih.gov The composition of gangliosides within these rafts can modulate the activity of various receptor tyrosine kinases (RTKs) involved in cell growth and proliferation. nih.gov For instance, GM1 has been shown to modulate the signaling of receptors such as the platelet-derived growth factor receptor (PDGFR) in glioma cells, leading to reduced phosphorylation and downstream signaling. nih.gov
Tumor cells are known to shed gangliosides into the tumor microenvironment (TME), where they can influence angiogenesis and immune responses. nih.govnih.gov Shed gangliosides can be taken up by host cells, altering their function. For example, tumor-shed GM1 can promote an M2-like polarization of macrophages, which is associated with tumor promotion and tissue repair. nih.gov Given that lactonization can enhance the immunogenicity of gangliosides, it is plausible that GM1 lactone shed by tumor cells could elicit a distinct immune response within the TME compared to GM1.
The induction of apoptosis is a key mechanism for many anti-cancer therapies. The role of gangliosides in apoptosis is complex and often cell-type dependent. While some gangliosides promote apoptosis, GM1 has been shown to have anti-apoptotic effects in certain contexts, such as protecting rat heart fibroblasts from apoptosis. nih.gov Conversely, the cross-linking of cell surface GM1 has been demonstrated to induce selective apoptosis of mature CD8+ T lymphocytes, suggesting a potential immunomodulatory role in cancer. scispace.com The lactonization of GM1 could potentially alter its interaction with apoptotic machinery or immune cells, thereby modifying the apoptotic response.
Table 1: Mechanistic Contributions of Related Gangliosides in Preclinical Cancer Models
| Ganglioside | Cancer Model | Mechanistic Contribution | Research Finding |
|---|---|---|---|
| GM1 | Human glioma cells | Modulation of RTK signaling | Reduced PDGFR phosphorylation and signaling. nih.gov |
| GM1 | Murine tumor models | Angiogenesis | Exogenous addition of WT gangliosides (including GM1) enhances angiogenesis of ganglioside-deficient tumors. nih.gov |
| GM1 | In vitro macrophage culture | Tumor Microenvironment | Promotes polarization towards M2-like macrophages. nih.gov |
| GM1 | Rat heart fibroblasts | Apoptosis | Protects against staurosporine-induced apoptosis. nih.gov |
| GM1 | Mature CD8+ T lymphocytes | Apoptosis | Cross-linking induces selective apoptosis. scispace.com |
Investigation of its Role in Autoimmune Disease Mechanisms using Animal Models
The involvement of gangliosides as autoantigens is a hallmark of certain autoimmune neuropathies. However, their role in systemic autoimmune diseases is less clear. Animal models are crucial for dissecting the mechanisms by which these molecules may contribute to the breakdown of self-tolerance and the propagation of autoimmune responses.
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Studies investigating the direct role of gangliosides in inducing EAE in Lewis rats and SJL mice have shown that immunization with gangliosides did not elicit the disease. nih.gov This suggests that under these experimental conditions, gangliosides themselves may not be primary encephalitogens. However, the potential for ganglioside lactones, with their altered immunogenicity, to play a role has not been specifically investigated in these models.
Animal models of rheumatoid arthritis (RA), such as collagen-induced arthritis (CIA), are characterized by chronic inflammation and joint destruction. While there is a lack of direct studies on GM1 lactone in RA models, the immunomodulatory properties of gangliosides suggest they could influence the inflammatory cascade. Various rodent models, including CIA and adjuvant-induced arthritis, are available to study the complex interplay of immune cells and inflammatory mediators in RA. nih.govnih.gov
Systemic Lupus Erythematosus (SLE) is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens. Mouse models of lupus, such as the NZB/W F1 and MRL/lpr strains, spontaneously develop features resembling human SLE, including autoantibody production and glomerulonephritis. pharmamodels.net Interestingly, increased expression of GM1 has been observed on peripheral CD4+ T cells from SLE patients, and this correlated with disease activity. nih.gov This suggests that alterations in ganglioside expression on immune cells may play a role in the pathogenesis of SLE. The potential for GM1 lactone to act as a neoantigen and trigger or exacerbate autoimmune responses in these models is a plausible area for future investigation. A study on an accelerated and severe lupus nephritis model showed that M1, an active metabolite of ginsenoside, had therapeutic effects by regulating T-cell functions, highlighting the potential for modulating immune responses in lupus. frontiersin.org
Table 2: Relevant Animal Models for Investigating Ganglioside M1 Lactone in Autoimmunity
| Autoimmune Disease | Common Animal Models | Key Features | Potential Relevance for GM1 Lactone Research |
|---|---|---|---|
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | CNS inflammation, demyelination, and paralysis. nih.gov | Investigating if the altered immunogenicity of GM1 lactone can break tolerance and initiate or exacerbate CNS autoimmunity. |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA), Adjuvant-Induced Arthritis (AIA) | Synovitis, cartilage and bone erosion. nih.govnih.gov | Exploring the potential of GM1 lactone to modulate inflammatory responses in the joints. |
| Systemic Lupus Erythematosus | NZB/W F1 mice, MRL/lpr mice, Pristane-induced lupus | Autoantibody production, immune complex deposition, glomerulonephritis. pharmamodels.netbiocytogen.com | Examining whether GM1 lactone can act as a neoantigen, contributing to the production of autoantibodies and disease pathology. |
Natural Occurrence and Age-Related Changes in Ganglioside Lactone Levels in Tissue Models
The presence and concentration of ganglioside lactones in tissues are not static but can be influenced by factors such as age and tissue type. While the direct detection of GM1 lactone in various tissues is not extensively documented, studies on other ganglioside lactones provide a framework for understanding their potential distribution and age-related dynamics.
Research has demonstrated the natural occurrence of ganglioside lactones in the brain. For example, a ganglioside with an inner ester linkage, identified as a lactone of GD1b, was isolated from adult human brain tissue. nih.gov This finding confirms that lactonization of gangliosides is a physiological process in the human brain. The distribution of major brain gangliosides, including GM1, has been mapped in the adult mouse central nervous system, showing that GM1 is predominantly found in white matter. plos.org
A significant aspect of ganglioside lactone biology is the change in their levels with age. The study that identified GD1b lactone in the human brain also revealed that its concentration increases with age. nih.gov It is present in only trace amounts in the brains of infants but its content rises to represent a notable percentage of total sialic acid in older individuals. nih.gov This suggests that the enzymatic or environmental conditions that favor lactonization may change during the aging process. In parallel, studies on the parent ganglioside, GM1, have shown age-related declines in its concentration in both the central nervous system and peripheral tissues of mice. nih.govnih.govmdpi.com The composition of ceramides (B1148491) in major brain gangliosides also undergoes age-related changes in rats. dntb.gov.ua This dynamic interplay between the decrease of the parent ganglioside and the potential increase of its lactonized form with age could have significant functional implications.
Table 3: Age-Related Changes of Gangliosides and Ganglioside Lactones in Tissue Models
| Compound | Tissue Model | Age-Related Change | Reference |
|---|---|---|---|
| GD1b lactone | Human brain | Increases with age. nih.gov | Riboni L, et al. (1986) |
| GM1 | Human brain | Decreases with age. nih.govmdpi.com | Ledeen RW, et al. (2020); Sonnino S, et al. (2021) |
| GD1a | Human brain | Decreases with age. nih.gov | Ledeen RW, et al. (2020) |
| GM1 | Mouse peripheral tissues (colon, skin, heart) | Substantial decrease from 191 days of age. nih.gov | Chowdhury S, et al. (2023) |
| GD1a | Mouse peripheral tissues (colon, skin, heart) | Substantial decrease from 191 days of age. nih.gov | Chowdhury S, et al. (2023) |
| GM1 | Rat brain | Insignificant increases from 3 to 24 months. nih.gov | Ozkal F, et al. (2000) |
| GD1a | Rat brain | Significant decrease in 24-month-old rats compared to 6-month-old rats. nih.gov | Ozkal F, et al. (2000) |
| GT1b | Rat brain | Significant decrease in 24-month-old rats compared to 6-month-old rats. nih.gov | Ozkal F, et al. (2000) |
Advanced Research Methodologies and Techniques for Ganglioside M1 Lactone Studies
Biophysical Techniques for Membrane Interaction and Dynamics
Advanced biophysical techniques are essential for elucidating the precise role of ganglioside M1 (GM1) lactone within the complex environment of the cell membrane. These methods provide high-resolution insights into how the lactonization of the terminal sialic acid residue influences the structural organization of lipid bilayers and modulates interactions with membrane-associated proteins.
X-ray Scattering on Model Membranes for Structural Role Assessment
X-ray scattering techniques are powerful, non-invasive methods used to determine the nanoscale structure of biological materials, such as model membranes incorporating gangliosides. wikipedia.org By analyzing how X-rays are scattered by a sample, researchers can deduce information about the shape, size, and arrangement of molecules. nih.gov These methods are particularly well-suited for assessing the structural impact of ganglioside M1 lactone on the architecture of lipid bilayers.
Langmuir monolayers and large unilamellar vesicles (LUVs) serve as effective model systems that mimic ganglioside-enriched cellular membranes, providing a simplified and controlled environment for analysis. researchgate.netnih.gov Two primary X-ray scattering techniques applied to these models are Grazing Incidence X-ray Diffraction (GIXD) and Small-Angle X-ray Scattering (SAXS).
Grazing Incidence X-ray Diffraction (GIXD): GIXD is a surface-sensitive technique used to probe the in-plane crystalline structure of thin films. malvernpanalytical.comdiamond.ac.uk An X-ray beam is directed at the model membrane at a very shallow angle, causing it to interact primarily with the surface layer. malvernpanalytical.com This method reveals how the hydrocarbon chains of the lipids are packed. researchgate.net Studies on the parent compound, GM1, have shown that it induces a "condensation effect" on neighboring phospholipids, promoting a more ordered and tightly packed lipid arrangement. researchgate.netnih.gov GIXD would be instrumental in determining whether GM1 lactone enhances or diminishes this effect, providing insight into its role in the formation and stability of ordered membrane domains, or "lipid rafts." The technique can precisely measure parameters such as the molecular tilt angle and the coherently scattering part of the aliphatic chains. researchgate.net
These X-ray scattering methods, often performed at high-brilliance synchrotron sources, are crucial for building a molecular-level picture of how GM1 lactone influences membrane structure and integrity. nih.govdiamond.ac.uk
| X-ray Reflectivity (XR) | Langmuir Monolayers | Out-of-plane structure, molecular orientation, surface coverage of bound proteins | Reveals orientation of the lactone's carbohydrate headgroup and its interaction with membrane-binding proteins nsf.govnih.gov |
Fluorescence-Based Methods for Membrane Distribution and Protein Interactions
Fluorescence microscopy techniques offer high sensitivity and spatial resolution for studying the dynamic behavior of molecules in biological membranes. fluorofinder.com By attaching fluorescent labels to this compound or interacting proteins, these methods can track molecular movement, distribution, and binding events in real-time within a native-like membrane environment.
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the lateral diffusion and mobility of fluorescently labeled molecules within a membrane. wikipedia.orgmdpi.com In a FRAP experiment, a high-intensity laser pulse is used to irreversibly "bleach" the fluorophores in a small, defined region of the membrane. fluorofinder.com The rate at which fluorescence recovers in this region, as unbleached molecules diffuse in from surrounding areas, provides a direct measure of the molecule's diffusion coefficient and its mobile fraction. nih.gov Applying FRAP to a fluorescently tagged GM1 lactone would reveal whether its lactonization affects its mobility within the lipid bilayer compared to the unmodified GM1. This can provide clues about its partitioning into different membrane domains and its interactions with other lipids or immobile proteins. wikipedia.org
Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring nanoscale distances (typically 1-10 nm) between two fluorescent molecules, a "donor" and an "acceptor". nih.govnih.gov Energy is transferred non-radiatively from an excited donor to the acceptor only when they are in very close proximity. youtube.com This phenomenon can be used as a "spectroscopic ruler" to detect molecular interactions. youtube.com To study the interaction between GM1 lactone and a specific protein, one could label the lactone with a donor fluorophore and the protein with an acceptor. The appearance of a FRET signal upon mixing would provide direct evidence of binding. youtube.com Furthermore, the efficiency of the energy transfer can be used to deduce conformational changes in the protein upon binding or to map the binding site. nih.gov
These fluorescence-based approaches are indispensable for moving beyond static structural information to understand the dynamic behavior and interaction kinetics of this compound within the cellular membrane.
Table 2: Principles of Fluorescence Techniques for GM1 Lactone Analysis
| Technique | Principle | Measurement | Application to GM1 Lactone |
|---|---|---|---|
| FRAP | A region is photobleached with a laser; the rate of fluorescence recovery is monitored as new labeled molecules diffuse in. fluorofinder.com | Diffusion coefficient, mobile fraction | Determines lateral mobility and partitioning of GM1 lactone in the membrane. |
| FRET | Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov | Proximity (1-10 nm), binding events, conformational changes | Confirms and quantifies protein binding to GM1 lactone; maps interaction sites. |
Immunochemical Assays utilizing Antibodies for Lactone Recognition
Immunochemical assays leverage the high specificity of antibodies to detect and quantify target molecules. The development of antibodies that can specifically recognize the lactone form of ganglioside M1, distinguishing it from the open-ring carboxylate form, is crucial for studying its unique biological presence and function. The subtle structural difference between the lactone and the open acid form presents a significant challenge for antibody development, requiring the generation of highly specific monoclonal antibodies that recognize the unique epitope presented by the lactone ring.
Enzyme-Linked Immunosorbent Assay (ELISA) is the most common platform for these types of measurements. nih.gov A competitive ELISA format would be particularly suitable for the specific detection of GM1 lactone. In this setup, a known amount of GM1 lactone is coated onto the wells of a microplate. A sample containing an unknown amount of GM1 lactone is then mixed with a limited amount of a specific anti-GM1 lactone antibody and added to the well. The free GM1 lactone in the sample competes with the coated GM1 lactone for binding to the antibody. mybiosource.com The amount of antibody that binds to the plate is then detected with a secondary, enzyme-linked antibody that generates a colored signal. A lower signal indicates a higher concentration of GM1 lactone in the original sample.
The reliability of such assays is highly dependent on the specificity and sensitivity of the primary antibody. nih.gov While numerous commercial kits exist for detecting antibodies against the parent GM1 ganglioside, the development of assays specific to the lactone form is a specialized research endeavor. biocompare.combuhlmannlabs.chuiowa.edu Studies comparing different commercial assays for anti-ganglioside antibodies have shown significant variability in sensitivity and specificity, underscoring the need for careful validation and standardization of any new assay for GM1 lactone. nih.govsums.ac.ir
Table 3: Comparison of Immunoassay Performance for Ganglioside Antibody Detection
| Assay Type | Target Antigens | Sensitivity | Specificity | Key Finding |
|---|---|---|---|---|
| ELISA | GM1, GD1, GQ1 | 32% | 97% | Lower sensitivity compared to immunoblotting for detecting anti-ganglioside antibodies in patient sera. sums.ac.ir |
| Immunoblotting | GM1, GM2, GM3, GD1a, GD1b, GT1b, GQ1b | 56% | 100% | Higher sensitivity and specificity; able to detect antibodies against a panel of gangliosides simultaneously. sums.ac.ir |
| Commercial Line Immunoassays & ELISA | Panels of 6 to 12 different gangliosides | Variable | Variable | Large variations in sensitivity and reactivity were observed between different commercial kits, highlighting a need for standardization. nih.gov |
Chemical Biology and Synthetic Research Tools for Ganglioside M1 Lactone
Chemoenzymatic Synthesis of Ganglioside Lactones and Analogues
The complex structure of gangliosides presents significant challenges for purely chemical synthesis, which often involves numerous steps and results in low yields. nih.gov Chemoenzymatic approaches have emerged as a powerful alternative, combining the precision of enzymatic reactions with the versatility of chemical synthesis to produce gangliosides and their analogues efficiently. nih.govescholarship.org
A key strategy involves the synthesis of a core glycosphingosine, such as lactosylsphingosine (B51368) (LacβSph), which can then be elaborated by a series of glycosyltransferases in one-pot multienzyme (OPME) systems. nih.gov This method allows for the sequential addition of sugar and sialic acid residues to build the desired ganglioside structure. nih.gov For instance, GM1 sphingosine (B13886) can be enzymatically synthesized from LacβSph, and subsequent chemical acylation of the sphingosine base yields the final GM1 ganglioside. escholarship.org
The lactonization of GM1, which forms the internal ester between the sialic acid's carboxyl group and a hydroxyl group on the adjacent galactose residue, can occur during synthetic manipulations, such as acetylation of the ganglioside's sugar moiety. nih.gov Specific procedures have also been developed to utilize GM1-lactone as a starting material for preparing other gangliosides, such as GM3. nih.gov This process involves the controlled hydrolysis of the terminal galactose and N-acetylgalactosamine residues from GM1-lactone under acidic conditions. nih.gov
Recent advancements include the development of modular chemoenzymatic cascade assembly (MOCECA) strategies that permit the large-scale, customized synthesis of ganglioside analogues with variations in both the glycan headgroup and the ceramide tail. nih.gov This approach allows for the systematic exploration of structure-activity relationships. nih.gov Furthermore, analogues such as ganglioside lactams have been synthesized as stable mimics of the more labile lactones. lu.se The synthesis of a GM3-lactam, for example, involved the sialylation of a lactose (B1674315) derivative containing an azido (B1232118) group, followed by reduction and intramolecular cyclization to form the lactam ring. lu.se
| Synthetic Strategy | Description | Key Features | Relevant Compounds |
| Chemoenzymatic Synthesis | Combines chemical synthesis of a core structure (e.g., LacβSph) with enzymatic glycosylation. nih.govescholarship.org | High efficiency, specificity, and reduced number of steps compared to purely chemical synthesis. nih.gov | GM1, GM3, GD3, Lactosylsphingosine nih.govescholarship.org |
| Modular Chemoenzymatic Cascade Assembly (MOCECA) | A highly modular strategy for customized, large-scale synthesis by combining various oligosaccharides, sphingosines, and fatty acids. nih.gov | Enables diversified assembly and industrial-scale production of ganglioside analogues. nih.gov | GM1 analogues nih.gov |
| Analogue Synthesis (Lactams) | Synthesis of stable analogues where the ester linkage of the lactone is replaced by an amide (lactam) linkage. lu.se | Lactams are more resistant to hydrolysis than lactones, making them useful tools for immunological studies. lu.se | GM3-lactam, GM2-lactam, GM4-lactam lu.se |
Preparation of Labeled Ganglioside M1 Lactone Derivatives for Research Applications
Understanding the lifecycle of GM1 lactone within a biological system—from its interaction with the cell membrane to its ultimate metabolic fate—requires the ability to track the molecule in real-time. To this end, researchers have developed methods to attach various reporter tags to gangliosides. These labeling strategies, primarily developed for GM1, are broadly applicable to its lactone form, particularly when the modification is on the ceramide lipid tail or parts of the oligosaccharide chain not involved in lactonization. caymanchem.comnih.gov
A variety of probes can be incorporated into the GM1 structure to serve as reporters for different analytical techniques. caymanchem.comnih.gov
Fluorescent Probes: These are widely used due to their high sensitivity and suitability for real-time imaging in living cells. caymanchem.com A common approach is to attach a fluorescent dye to the sphingosine moiety. nih.gov For example, a GM1 derivative bearing a dark-red fluorescent dye was prepared in a one-pot synthesis and used to detect GM1-binding proteins. nih.govanu.edu.au Another popular class of dyes is the boron-dipyrromethene (BODIPY) family, which can be attached to the ceramide portion of GM1, creating probes with high quantum yields and minimal sensitivity to pH changes. caymanchem.com
Radioactive Probes: Radioisotopes provide a highly sensitive method for quantitative analysis of ganglioside metabolism and distribution. nih.gov GM1 can be labeled with tritium (B154650) ([³H]) in the sphingosine base or in a sugar residue like the terminal galactose. nih.gov Alternatively, radiocarbon ([¹⁴C]) can be incorporated into the fatty acid chain of the ceramide, allowing for the synthesis of labeled GM1 analogues. nih.gov
Paramagnetic Probes: These probes, also known as spin labels, are used in electron spin resonance (ESR) spectroscopy to study the dynamics and environment of the labeled molecule within membranes. A chemical procedure has been described for preparing GM1 molecular species carrying doxyl-stearic acid (a paramagnetic probe) as the acyl moiety in the ceramide tail. nih.gov
| Probe Type | Example Label | Attachment Site | Research Application |
| Fluorescent | BODIPY caymanchem.com | Ceramide (acyl chain) caymanchem.com | Real-time monitoring of cellular trafficking and membrane distribution caymanchem.com |
| Fluorescent | Pyrene-decanoic acid nih.gov | Ceramide (acyl chain) nih.gov | Fluorescence spectroscopy studies nih.gov |
| Radioactive | Tritium ([³H]) nih.gov | Sphingosine or Galactose nih.gov | Quantitative analysis of cellular uptake and metabolism nih.gov |
| Radioactive | Radiocarbon ([¹⁴C]) nih.gov | Ceramide (acyl chain) nih.gov | Metabolic fate studies nih.gov |
| Paramagnetic | Doxyl-stearic acid nih.gov | Ceramide (acyl chain) nih.gov | Electron spin resonance (ESR) studies of membrane dynamics nih.gov |
Labeled ganglioside derivatives are invaluable tools for elucidating the complex pathways of cellular internalization, transport, and metabolic processing. caymanchem.com Studies using radiolabeled GM1 have shown that when exogenously added to cultured cells, it is taken up and subsequently metabolized. nih.gov A portion of the internalized GM1 is converted biosynthetically into more complex gangliosides like GD1a, while the majority is directed to lysosomes for degradation into constituent parts such as GM2, GM3, ceramide, and sphingomyelin. nih.govnih.gov
The intracellular journey of gangliosides begins with endocytosis, often through clathrin-independent pathways involving caveolae. conicet.gov.ar Once inside the cell, the labeled gangliosides can be tracked as they move through various compartments. They accumulate transiently in recycling endosomes before being trafficked either back to the plasma membrane or to the Golgi apparatus for further glycosylation. conicet.gov.ar The portion destined for degradation is transported to lysosomes. conicet.gov.armdpi.com These dynamic processes can be visualized using fluorescently labeled GM1, allowing for high-resolution, real-time monitoring of its movement within and between cellular organelles. caymanchem.com Such studies have confirmed that exogenously administered GM1 is taken up by neuronal cells, where it associates with both plasma membranes and intracellular structures before undergoing metabolic processing. nih.govmdpi.com
Design and Synthesis of this compound Mimetics for Mechanistic Studies
To dissect the specific molecular interactions and structural requirements underlying the biological activity of GM1 lactone, researchers design and synthesize molecular mimics. These mimetics are analogues that retain key structural features responsible for a particular function while being easier to synthesize or possessing enhanced stability. nih.gov
One successful approach has been to create mimics of the GM1 oligosaccharide headgroup to study its role as a receptor for ligands like the cholera toxin. nih.gov In some designs, the sialic acid portion, which is critical for lactonization, has been replaced with simpler hydroxy acids to probe the specific binding requirements. researchgate.net
A particularly relevant class of mimetics for GM1 lactone are ganglioside lactams. lu.se In a lactam, the internal ester bond of the lactone is replaced by a more stable amide bond. This modification creates a molecule that mimics the conformation of the lactone but is resistant to hydrolysis. lu.se For example, a GM3-lactam saccharide was synthesized and coupled to bovine serum albumin (BSA) to be used as an immunogen. The resulting monoclonal antibodies raised against the GM3-lactam were found to cross-react with the natural GM3-lactone, confirming that the lactam serves as an effective structural mimic. This tool was then used to histologically stain melanoma cells, demonstrating the presence of GM3-lactone on the cell surface. lu.se Such mimetics are invaluable for developing specific antibodies and for studying the recognition of ganglioside lactones by proteins and other cellular components without the complication of metabolic degradation. lu.se
Modulating Ganglioside Biosynthesis and Degradation Pathways for Experimental Manipulation
A powerful method for investigating the function of a specific ganglioside is to experimentally manipulate its cellular concentration by altering its biosynthesis or degradation. This can be achieved through pharmacological inhibitors, genetic engineering, or the use of enzymes that modify existing gangliosides. nih.govresearchgate.net
Ganglioside biosynthesis is a stepwise process occurring in the Golgi apparatus, carried out by a series of specific glycosyltransferases. elsevierpure.com This pathway can be pharmacologically manipulated. For instance, D-threo-PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is an inhibitor of glucosylceramide synthase, a key enzyme at the start of the ganglioside synthesis pathway. nih.gov Conversely, its enantiomer, L-threo-PDMP, can enhance ganglioside biosynthesis by upregulating glycosyltransferases. nih.gov
Genetic approaches provide more specific pathway modulation. The creation of knockout mice with deletions in genes encoding key enzymes has been instrumental in understanding ganglioside function. nih.gov For example, disrupting the B4galnt1 gene, which encodes the GM2/GD2 synthase, blocks the production of a- and b-series gangliosides downstream of GM3 and GD3. nih.gov This leads to an accumulation of precursor gangliosides and allows for the study of the consequences of the absence of more complex structures like GM1. mdpi.com Similarly, inhibiting the enzyme GD3 synthase (GD3S) shunts the metabolic pathway away from b-series gangliosides, resulting in an increased production of a-series gangliosides, including GM1. researchgate.net
The degradation pathway, which occurs primarily in the lysosome, can also be targeted. Gangliosides are broken down by a series of lysosomal hydrolases with the help of activator proteins like the GM2 activator protein and saposins. nih.govnih.gov The degradation of GD1a to GM1, for example, is catalyzed by the sialidase Neu4. researchgate.net The experimental use of exogenous sialidases, such as one from Vibrio cholerae, can convert polysialylated gangliosides like GD1a, GD1b, and GT1b directly to GM1 on the cell surface, providing a method to acutely enrich membranes with GM1 for functional studies. researchgate.net
| Method of Modulation | Target | Mechanism | Outcome |
| Pharmacological Inhibition | Glucosylceramide synthase nih.gov | D-threo-PDMP blocks the enzyme. nih.gov | Reduced biosynthesis of all gangliosides. nih.gov |
| Pharmacological Enhancement | Glycosyltransferases nih.gov | L-threo-PDMP upregulates enzymes. nih.gov | Increased biosynthesis of gangliosides. nih.gov |
| Genetic Knockout | GM2/GD2 synthase (B4galnt1) nih.gov | Gene deletion prevents the conversion of GM3/GD3 to GM2/GD2. nih.gov | Accumulation of GM3/GD3; absence of complex a- and b-series gangliosides. nih.govmdpi.com |
| Enzymatic Inhibition | GD3 synthase (GD3S) researchgate.net | shRNA or inhibitors block the synthesis of GD3. researchgate.net | Shunting of precursors towards a-series, increasing GM1 levels. researchgate.net |
| Exogenous Enzyme Treatment | Polysialylated gangliosides researchgate.net | Sialidase from Vibrio cholerae cleaves terminal sialic acids. researchgate.net | Conversion of GD1a, GD1b, GT1b to GM1, increasing cell surface GM1. researchgate.net |
Theoretical and Computational Research Approaches
Molecular Dynamics Simulations to Model Conformational Behavior and Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the conformational behavior and membrane interactions of complex biomolecules like ganglioside M1 lactone. plos.orgmdpi.com These simulations provide insights into the dynamic nature of the molecule, its preferred shapes, and how it orients itself within a lipid bilayer, which is crucial for its biological function.
While extensive MD simulations have been performed on the parent ganglioside GM1, specific studies on GM1 lactone are less common. nih.govnih.govrsc.org However, from research on other ganglioside lactones, such as GD1b-lactone, it is understood that the lactonization process dramatically alters the molecule's three-dimensional structure. nih.gov The formation of the intramolecular ester bond introduces significant conformational constraints, leading to a more rigid oligosaccharide headgroup compared to the more flexible open-chain form of GM1. nih.gov
MD simulations of GM1 have shown that its oligosaccharide headgroup is highly flexible, adopting various conformations at the membrane-water interface. nih.gov In contrast, for GM1 lactone, MD simulations would be expected to reveal a more defined and restricted set of conformations. This rigidity would likely affect the presentation of the sugar epitopes on the cell surface, influencing recognition by proteins and other molecules.
When embedded in a model lipid bilayer, MD simulations can reveal how GM1 lactone interacts with neighboring lipid molecules. The simulations can predict the depth of insertion of the ceramide anchor into the membrane, the orientation of the oligosaccharide headgroup relative to the membrane normal, and the formation of specific hydrogen bonds with lipids and surrounding water molecules. These interactions are critical for the stability and organization of the membrane domains where gangliosides are often found. nih.gov
Key Findings from Molecular Dynamics Simulations of Related Gangliosides:
| Feature | Parent Ganglioside (GM1) | Inferred Properties of this compound |
| Headgroup Conformation | Highly flexible with multiple accessible conformations. nih.gov | More rigid and conformationally restricted due to the lactone ring. nih.gov |
| Membrane Orientation | Oligosaccharide chain extends into the aqueous phase, with some sugars lying on the lipid surface. nih.gov | A more compact and defined orientation at the membrane interface is expected. |
| Intermolecular Interactions | Forms numerous transient hydrogen bonds with water and lipids. nih.gov | The pattern of hydrogen bonding is likely altered, potentially leading to different clustering behaviors within the membrane. |
Computational Docking Studies to Predict Protein-Lactone Binding
Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comnih.gov This method is particularly valuable for understanding how this compound might interact with specific protein targets. The altered conformation of the lactone compared to the parent GM1 suggests that it may exhibit different binding affinities and specificities for its protein partners. nih.gov
Docking studies involve generating a multitude of possible binding poses of the ligand (GM1 lactone) in the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com The more rigid structure of GM1 lactone simplifies the docking process to some extent, as there are fewer conformational degrees of freedom to consider compared to the highly flexible GM1.
Parameters Considered in Computational Docking of this compound:
| Parameter | Description |
| Ligand Conformation | A low-energy, rigid conformation of GM1 lactone, often derived from MD simulations or NMR studies, is used. |
| Protein Binding Site | The specific amino acid residues that form the putative binding pocket on the target protein are defined. |
| Scoring Function | An algorithm that estimates the binding free energy, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. mdpi.com |
| Solvation Model | An implicit or explicit representation of the solvent (water) to account for its effect on binding. |
In Silico Site Mapping to Understand Recognition Mechanisms
In silico site mapping is a computational technique that helps to identify and characterize the binding sites on the surface of a protein that are likely to interact with a specific ligand, such as this compound. nih.gov This method can provide a more comprehensive understanding of the recognition mechanism beyond what is obtained from simple docking studies.
The process typically involves probing the protein surface with small molecular fragments that mimic the chemical functionalities of the ligand. By identifying regions on the protein that show favorable interactions with these probes, a map of the potential binding site can be constructed. For GM1 lactone, the probes would represent different parts of the molecule, such as the sialic acid, the lactone ring itself, the various sugar residues, and the acetyl groups.
This approach has been successfully used to investigate the recognition of other complex carbohydrates and gangliosides by antibodies and other proteins. nih.gov Applying this technique to GM1 lactone would help to elucidate which specific features of the lactone are most important for protein recognition. For instance, it could reveal whether the lactone ring itself creates a new interaction hotspot or if the altered orientation of the sugar residues is the primary determinant of binding specificity. The results of in silico site mapping can guide the design of experiments to validate the predicted binding sites and can also inform the development of molecules that mimic the binding of GM1 lactone.
Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For this compound and its derivatives, QSAR models could be developed to predict their bioactivity, such as their ability to inhibit T cell responses or their immunogenicity. nih.gov
The development of a QSAR model involves several steps. First, a dataset of molecules with known biological activities is compiled. For GM1 lactone, this might include a series of synthetic analogues with modifications to the fatty acid chain, the sphingoid base, or the sugar residues. Next, a set of molecular descriptors is calculated for each molecule. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Finally, a mathematical model is built to relate the molecular descriptors to the biological activity. This model can then be used to predict the activity of new, untested compounds. While specific QSAR studies on GM1 lactone are scarce, the principles have been applied to other classes of lactones and glycosphingolipids. nih.govnih.gov Such studies on GM1 lactone and its derivatives could accelerate the discovery of new compounds with desired biological activities by prioritizing the synthesis and testing of the most promising candidates.
Components of a Hypothetical QSAR Study for this compound Derivatives:
| Component | Description |
| Dataset | A series of GM1 lactone analogues with measured biological activity (e.g., immunosuppressive potency). nih.gov |
| Molecular Descriptors | Calculated properties such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. |
| Mathematical Model | Statistical methods like multiple linear regression or machine learning algorithms to establish the structure-activity relationship. |
| Predicted Activity | The estimated biological activity of novel GM1 lactone derivatives based on their calculated descriptors. |
Future Research Directions and Unanswered Questions in Ganglioside M1 Lactone Biology
Elucidating the Precise Enzymatic Regulation of Lactone Formation and Hydrolysis in Vivo
A fundamental unanswered question is how the formation and reversal of the GM1 lactone are controlled within a living organism. While lactonization of some gangliosides can be induced by acidic conditions in vitro, evidence suggests that this process may be enzymatically regulated in vivo. nih.govnih.gov For instance, studies on the ganglioside GD1b showed that its conversion to GD1b-lactone occurred in cultured cerebellar granule cells but not in astrocytes, and the production in the rat brain appeared to be time-dependent, pointing towards a specific enzymatic activity. nih.gov
However, it has also been noted that lactonization seems to occur more readily on gangliosides with a disialosyl chain, which GM1 lacks. nih.gov The specific enzymes that might catalyze the formation (a "lactonase") or breakdown (a "lactone hydrolase") of the GM1 lactone ring have not been identified. Future research must focus on identifying these putative enzymes and characterizing their kinetics, substrate specificity, and the physiological or pathological conditions under which their expression and activity are regulated. This knowledge is crucial to understanding whether GM1 lactonization is a regulated signaling event or a byproduct of local pH changes.
Comprehensive Mapping of Ganglioside M1 Lactone Distribution across Tissues and Developmental Stages
The distribution of the parent GM1 ganglioside is known to be dynamic, changing significantly during brain development and showing a distinct pattern in the adult central nervous system, with a predominance in white matter. mdpi.complos.org For example, studies in Xenopus embryos revealed that GM1 is concentrated in key developing structures like the neural tube and notochord. researchgate.net However, a corresponding map for GM1 lactone does not exist.
Data on other ganglioside lactones, such as the presence of GD1b-lactone in the human brain and GD3-lactone on tumor cells, indicate that lactonization is a biologically relevant modification in specific contexts. nih.govresearchgate.net A critical future endeavor is the comprehensive mapping of GM1 lactone. This requires the development of highly specific detection tools, such as monoclonal antibodies, that can distinguish the lactone from the open-ring form of GM1. Using such tools, researchers can investigate the presence and concentration of GM1 lactone across various tissues—including different brain regions, peripheral nerves, and immune cells—and at critical developmental milestones, from embryogenesis to aging. This will provide vital clues about its potential specialized functions.
Table 1: Current Knowledge on Select Ganglioside Lactones This table summarizes findings on other ganglioside lactones, highlighting the type of information that is currently missing for this compound.
Ganglioside Lactone Tissue/Cell Type of Occurrence Known or Proposed Biological Role Reference GD1b-lactone Human Brain, Rat Brain, Cerebellar Granule Cells Levels increase with aging; potential role in neuronal physiology. [1, 12, 32] GD3-lactone Mouse Brain, Melanoma and other tumor cells Considered a tumor-associated antigen; possesses increased immunogenicity. nih.gov GM3-lactone Murine Melanoma Cells (inferred from lactam analog studies) Exhibits increased immunogenicity and is recognized by specific antibodies. nih.gov GM1-lactone Formation observed during chemical synthesis Biological occurrence and role are largely uncharacterized in vivo. nih.gov
Exploring the Distinct Mechanistic Contributions of this compound in Various Preclinical Disease Models
The parent GM1 ganglioside has been extensively investigated as a therapeutic agent in preclinical models of neurodegenerative diseases, particularly Parkinson's disease, where it exhibits neuroprotective properties. nih.govnih.govmdpi.com A deficiency of GM1 in mouse models leads to Parkinson's-like pathology, including the aggregation of α-synuclein. mdpi.com In contrast, other ganglioside lactones have been identified as tumor-associated antigens, suggesting a role in cancer immunology. nih.gov
The specific role of GM1 lactone in any disease model remains unexplored. It is imperative to conduct comparative studies in various preclinical models (e.g., neurodegeneration, cancer, autoimmune disorders) where animals are treated with GM1 versus GM1 lactone. Such experiments would reveal whether the lactone form has a more potent therapeutic effect, a different mechanism of action, or perhaps even a contrary effect to its parent compound. These studies could clarify, for instance, whether GM1 lactone is more effective at preventing neuronal death or if its increased immunogenicity could be harnessed for anti-cancer therapies.
Development of Advanced Analytical Tools for Real-Time Monitoring of Lactone Dynamics in Live Cells
A major barrier to understanding GM1 lactone biology is the lack of tools to observe its behavior in living systems. Current analytical methods, like mass spectrometry and chromatography, require cell or tissue extraction and thus provide only a static snapshot of the lactone's presence. nih.govresearchgate.net To understand the dynamics of lactonization—when, where, and how quickly it occurs in response to cellular signals—non-invasive, real-time monitoring techniques are needed.
Future research should prioritize the development of such tools. One promising avenue is the creation of genetically encoded biosensors, perhaps based on a fluorescently tagged antibody fragment or a newly discovered binding protein that specifically recognizes GM1 lactone. Another approach is the rational design and synthesis of fluorescent or Raman-tagged GM1 lactone analogues that faithfully mimic the native molecule's behavior. researchgate.net When combined with advanced super-resolution microscopy, these probes would allow researchers to visualize the subcellular localization and trafficking of GM1 lactone and monitor the dynamics of its formation and hydrolysis in live cells. tebubio.com
Investigating the Full Spectrum of Structure-Activity Relationships for this compound and its Analogues
The biological activity of a ganglioside is intrinsically linked to its structure. researchgate.net To fully understand and potentially exploit the function of GM1 lactone, a systematic investigation of its structure-activity relationship (SAR) is necessary. This involves creating a library of GM1 lactone analogues with specific modifications and testing their biological activities.
Key structural features to investigate include the length and saturation of the ceramide's fatty acid chain, the presence or absence of hydroxyl groups on the carbohydrate core, and the stereochemistry of the lactone ring. Furthermore, creating stable mimetics of the lactone, such as lactams, could provide valuable tools for biological studies and therapeutic development. lu.se By synthesizing and evaluating these analogues in cell-based assays, researchers can determine which parts of the molecule are essential for its specific interactions and functions. This knowledge is fundamental for designing potent and selective therapeutic agents based on the GM1 lactone scaffold.
Table 2: Proposed Methodologies for Advancing this compound Research
Research Question Proposed Methodological Approach Rationale Reference Enzymatic Regulation Cell-free enzymatic assays with synthetic GM1; CRISPR-based genetic screens to identify regulatory genes. To identify specific enzymes for lactone formation/hydrolysis, moving beyond pH-dependent effects. [12, 15] Tissue Distribution Immunohistochemistry and Imaging Mass Spectrometry using a GM1 lactone-specific monoclonal antibody. To visualize the precise spatio-temporal location of GM1 lactone in tissues. [3, 30] Receptor Identification Use of clickable, photo-reactive GM1 lactone probes for proteomic analysis in live cells. To capture and identify specific binding partners in a native membrane context. nih.gov Role in Disease Direct comparative administration of purified GM1 lactone vs. GM1 in relevant preclinical disease models. To dissect the specific contribution and therapeutic potential of the lactone form. [4, 17] Live-Cell Monitoring Development of FRET-based biosensors or minimally disruptive fluorescent analogues for super-resolution microscopy. To enable real-time visualization of lactone dynamics in response to cellular stimuli. [22, 29] Structure-Activity Chemo-enzymatic synthesis of a library of GM1 lactone analogues with targeted modifications. To map the structural determinants of GM1 lactone's biological activity and receptor binding. [3, 11]
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for confirming the structural identity of ganglioside M1 lactone?
- Methodological Answer : Permethylation analysis coupled with gas chromatography-mass spectrometry (GC/MS) is a gold standard for structural elucidation. This technique involves methylating hydroxyl groups, hydrolyzing glycosidic bonds, and analyzing the resulting fragments. For example, permethylation of this compound would yield specific alditol acetate derivatives (e.g., 2,3,6-tri-O-methyl-1,4,5-tri-O-acetylglucitol), which can be quantified via molar ratios to confirm linkages and lactone ring formation .
Q. How can researchers distinguish this compound from its non-lactone counterparts in biological samples?
- Methodological Answer : Thin-layer chromatography (TLC) immunostaining with monoclonal antibodies (e.g., mAb 493D4) is effective for differentiation. Lactone forms exhibit distinct migration patterns compared to non-lactone gangliosides. Base treatment (e.g., mild alkaline hydrolysis) can also hydrolyze lactone rings, enabling comparative analysis of pre- and post-treatment samples via TLC or MS .
Q. What are the critical steps in isolating this compound from mammalian tissues?
- Methodological Answer : A validated protocol includes lipid extraction using chloroform/methanol mixtures, followed by phase partitioning. Ganglioside enrichment is achieved via anion-exchange chromatography, leveraging their sialic acid content. Final purification employs high-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELSD) to isolate lactone-specific fractions .
Advanced Research Questions
Q. How do experimental conditions (e.g., pH, temperature) influence the stability of this compound during synthesis and storage?
- Methodological Answer : Lactone stability is pH-dependent. Under acidic conditions (pH < 5), lactonization is favored, while alkaline conditions (pH > 8) promote hydrolysis. Temperature-controlled storage (-80°C in inert atmosphere) minimizes degradation. Researchers should validate stability using nuclear magnetic resonance (NMR) to monitor lactone ring integrity over time .
Q. What experimental strategies resolve contradictions in structural data for this compound (e.g., conflicting linkage assignments)?
- Methodological Answer : Multi-modal validation is essential. Discrepancies between permethylation-GC/MS and FAB-MS data can arise from lactone ring opening during ionization. To address this, compare results from intact lactone analysis (via MALDI-TOF in negative ion mode) with hydrolyzed derivatives. Cross-referencing with synthetic standards (if available) further clarifies ambiguities .
Q. How can researchers design experiments to study the biological role of this compound in cellular signaling pathways?
- Methodological Answer : Use knockout cell lines (e.g., CRISPR-Cas9 targeting ganglioside synthase genes) and reintroduce synthetic this compound to assess functional rescue. Combine this with lipidomics profiling and live-cell imaging (e.g., fluorescence-labeled lactone analogs) to track subcellular localization and interaction partners .
Data Contradiction and Validation
Q. What are common sources of error in quantifying this compound, and how can they be mitigated?
- Methodological Answer : Key errors include lactone hydrolysis during extraction and ion suppression in MS. Mitigation strategies:
- Use acidic extraction buffers to stabilize lactones.
- Spike internal standards (e.g., deuterated ganglioside analogs) for MS quantification.
- Validate recovery rates via spike-and-recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
